6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine
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Overview
Description
6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
The mode of action of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine involves nucleophilic attack on pyrimidines using N-methylpiperazine, which has been shown to be highly regioselective, favoring the formation of C-4 substituted products . This suggests that the compound interacts with its targets through a nucleophilic substitution mechanism.
Pharmacokinetics
The compound’s lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells , which could influence its bioavailability and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the guanidine attacks the nitrile carbon, leading to the formation of the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Aniline derivatives in the presence of a base like potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A core structure similar to 6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine but without the dichlorophenyl group.
6-Chloro-2,4-diaminopyrimidine: Similar structure with a single chlorine atom.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms on the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of the 2,4-dichlorophenyl group, which enhances its biological activity and specificity. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties compared to its simpler analogs .
Biological Activity
6-(2,4-Dichlorophenyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scholarly sources.
Chemical Structure and Synthesis
This compound features a pyrimidine core substituted with a dichlorophenyl group. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The compound can be synthesized from readily available precursors through methods such as:
- Nucleophilic substitution : Reaction of 2,4-dichloroaniline with appropriate pyrimidine derivatives.
- Cyclization : Formation of the pyrimidine ring under acidic or basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In particular, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs.
Compound | IC50 (µM) |
---|---|
This compound | 0.04 ± 0.01 |
Celecoxib | 0.04 ± 0.01 |
Anticancer Activity
The anticancer potential of this compound has garnered attention in recent studies. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
A431 (vulvar carcinoma) | 5.0 |
HeLa (cervical carcinoma) | 3.5 |
Case Studies
- In vitro Evaluation : A study assessed the cytotoxic effects of the compound on A431 cells, revealing a dose-dependent response with an IC50 value indicating potent activity compared to standard chemotherapeutics.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of human cancer.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It selectively inhibits COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
- Apoptosis Induction : The compound activates caspase pathways in cancer cells, promoting programmed cell death.
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H,(H4,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCYTWXLYPXRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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